molecular formula C21H21N5O2 B11161694 N-(1H-benzimidazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

N-(1H-benzimidazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No.: B11161694
M. Wt: 375.4 g/mol
InChI Key: GMFNEBPDZIOBMC-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a complex organic compound that features both benzimidazole and quinazolinone moieties. These structures are often found in biologically active molecules, making this compound a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of Benzimidazole Moiety: Starting from o-phenylenediamine and carboxylic acids or their derivatives.

    Formation of Quinazolinone Moiety: Using anthranilic acid derivatives and amides.

    Linking the Two Moieties: Through a hexanamide linker, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity, using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or quinazolinone rings.

    Reduction: Reduction reactions could target the carbonyl group in the quinazolinone moiety.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation agents, nitration mixtures, or sulfonation reagents.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Known for their antimicrobial and antiviral properties.

    Quinazolinone Derivatives: Often used in cancer treatment and as anti-inflammatory agents.

Uniqueness

N-(1H-benzimidazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is unique due to the combination of benzimidazole and quinazolinone moieties linked by a hexanamide chain, which could confer unique biological activities and chemical properties.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-6-(4-oxoquinazolin-3-yl)hexanamide

InChI

InChI=1S/C21H21N5O2/c27-19(25-21-23-17-10-5-6-11-18(17)24-21)12-2-1-7-13-26-14-22-16-9-4-3-8-15(16)20(26)28/h3-6,8-11,14H,1-2,7,12-13H2,(H2,23,24,25,27)

InChI Key

GMFNEBPDZIOBMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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